Product packaging for Indole, 5-aminomethyl-3-phenethyl-(Cat. No.:CAS No. 101832-79-5)

Indole, 5-aminomethyl-3-phenethyl-

Cat. No.: B13741008
CAS No.: 101832-79-5
M. Wt: 250.34 g/mol
InChI Key: JNFNZWKLSZGAFQ-UHFFFAOYSA-N
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Description

Significance of Indole (B1671886) Derivatives in Contemporary Chemical and Biological Sciences

Indole derivatives are of paramount importance in the chemical and biological sciences due to their widespread presence in nature and their diverse pharmacological activities. researchgate.netchula.ac.th The indole framework is a privileged structure, meaning it can interact with a variety of biological targets, leading to a broad spectrum of therapeutic effects. researchgate.net Many natural products, such as the essential amino acid tryptophan and the neurotransmitter serotonin (B10506), feature the indole core. researchgate.net

In medicinal chemistry, the indole scaffold has been successfully incorporated into numerous approved drugs with applications ranging from anti-inflammatory (e.g., Indomethacin) and antihypertensive (e.g., Pindolol) to antiviral (e.g., Delavirdine) and anticancer (e.g., Apaziquone) treatments. researchgate.net The ability of the indole ring to mimic peptide structures and bind to various enzymes makes it a highly attractive starting point for the design of novel drugs with distinct mechanisms of action. chula.ac.th Researchers continue to explore new indole derivatives to address a wide range of diseases, including cancer, microbial infections, and neurodegenerative disorders. researchgate.netnih.govacs.org

Rationale for Investigating Novel Indole Derivatives: The Case of Indole, 5-aminomethyl-3-phenethyl-

The investigation into novel indole derivatives like "Indole, 5-aminomethyl-3-phenethyl-" is driven by the principle of molecular hybridization, where known pharmacophores are combined to create new chemical entities with potentially enhanced or novel biological activities. The substitution pattern of this particular molecule, with a phenethyl group at the 3-position and an aminomethyl group at the 5-position, is of significant interest.

Substitutions at the 3-position of the indole ring are known to be crucial for various biological activities. For instance, 3-substituted indolin-2-ones have been identified as a novel class of tyrosine kinase inhibitors, with the nature of the substituent influencing selectivity towards different receptor tyrosine kinases. nih.gov The phenethyl group, in particular, has been incorporated into various pharmacologically active compounds, including triple reuptake inhibitors with potential antidepressant effects. nih.gov

The 5-position of the indole ring also plays a critical role in modulating the biological profile of these derivatives. Studies on aminomethyl indole derivatives have shown that substitutions at this position are important for both tyrosine kinase inhibition and antioxidant capacity. karger.com Furthermore, research on HIV-1 fusion inhibitors has demonstrated that the linkage position on the indole ring, including the 5-position, significantly impacts the molecule's shape and biological activity. nih.govacs.org The aminomethyl group itself is a common feature in many bioactive molecules and can be introduced via established synthetic methods like the Mannich reaction. researchgate.net

Therefore, the combination of a 3-phenethyl group and a 5-aminomethyl group on an indole scaffold presents a compelling case for investigation, with the potential for synergistic or unique pharmacological properties.

Historical Context of Indole-Based Scaffolds in Molecular Design

The history of indole-based scaffolds in molecular design is rich and dates back to the early 20th century with the elucidation of the structure of indigo (B80030) dye. The subsequent discovery of the role of tryptophan in human nutrition and the identification of indole-containing alkaloids with potent physiological effects spurred a massive wave of research into indole chemistry.

Early work focused on the isolation and characterization of natural products, leading to the discovery of important molecules like the antihypertensive agent reserpine (B192253) and the anticancer drugs vinblastine (B1199706) and vincristine. These discoveries highlighted the therapeutic potential of the indole nucleus and inspired chemists to develop synthetic methods for its modification. The Fischer indole synthesis, developed in 1883, remains a cornerstone of indole chemistry and has been instrumental in the preparation of a vast number of derivatives. researchgate.net

Over the decades, the understanding of structure-activity relationships has become more sophisticated, allowing for the rational design of indole-based drugs targeting specific enzymes and receptors. The concept of the indole scaffold as a "privileged structure" emerged from the observation that it is a recurring motif in many successful drugs. nih.gov This has led to its systematic exploitation in the design of compounds for a wide range of therapeutic targets. acs.org

Overview of Current Research Landscape for Indole, 5-aminomethyl-3-phenethyl- and Related Structures

While specific research on "Indole, 5-aminomethyl-3-phenethyl-" is not extensively documented in publicly available literature, the broader research landscape for 3,5-disubstituted indoles is vibrant and multifaceted. Current research efforts are largely focused on the development of these compounds as potential therapeutic agents for a variety of diseases.

Structure-activity relationship (SAR) studies are a major focus, with researchers systematically modifying the substituents at the 3 and 5-positions to optimize biological activity. For example, in the context of HIV-1 fusion inhibitors, the precise linkage and substitution pattern on the indole ring have been shown to be critical for binding affinity and antiviral efficacy. nih.govacs.org Similarly, research into tetrahydro-γ-carbolines, which are structurally related to indoles, has demonstrated that substitutions on the indole core can lead to potent modulators of the cystic fibrosis transmembrane conductance regulator (CFTR). acs.org

The development of novel synthetic methodologies to access these complex indole derivatives is another active area of research. This includes the use of modern catalytic methods, such as Suzuki and other cross-coupling reactions, to introduce a wide range of substituents onto the indole scaffold. researchgate.netresearchgate.net Furthermore, there is a growing interest in the multifunctional potential of indole derivatives, with studies exploring their combined anti-inflammatory and neurotrophic properties for the treatment of neurodegenerative diseases. nih.govacs.org The current research landscape suggests a continued and growing interest in the therapeutic potential of intricately substituted indoles like "Indole, 5-aminomethyl-3-phenethyl-".

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H18N2 B13741008 Indole, 5-aminomethyl-3-phenethyl- CAS No. 101832-79-5

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

101832-79-5

Molecular Formula

C17H18N2

Molecular Weight

250.34 g/mol

IUPAC Name

[3-(2-phenylethyl)-1H-indol-5-yl]methanamine

InChI

InChI=1S/C17H18N2/c18-11-14-7-9-17-16(10-14)15(12-19-17)8-6-13-4-2-1-3-5-13/h1-5,7,9-10,12,19H,6,8,11,18H2

InChI Key

JNFNZWKLSZGAFQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCC2=CNC3=C2C=C(C=C3)CN

Origin of Product

United States

Synthetic Methodologies for Indole, 5 Aminomethyl 3 Phenethyl

Retrosynthetic Analysis and Key Disconnections for Indole (B1671886), 5-aminomethyl-3-phenethyl-

A retrosynthetic analysis of Indole, 5-aminomethyl-3-phenethyl- reveals several key disconnections that form the basis for potential synthetic strategies. The most logical disconnections involve breaking the bonds formed during the indole ring synthesis and the installation of the C3 and C5 substituents.

Primary Disconnections:

C-N bond and C2-C3 bond of the indole ring: This leads back to a substituted aniline (B41778) and a carbonyl compound or an alkyne, suggesting strategies like the Fischer, Madelung, or Larock indole syntheses.

C3-Side Chain bond: This disconnection points towards an electrophilic substitution or a cross-coupling reaction on a pre-formed indole or indoline (B122111) scaffold.

C5-Aminomethyl bond: This suggests a late-stage functionalization, such as the reduction of a nitrile or a reductive amination of an aldehyde.

These primary disconnections give rise to two main retrosynthetic pathways:

Pathway A: Early introduction of the C3-phenethyl group. This approach involves constructing the indole ring with the phenethyl group already in place or introduced at an early stage. The aminomethyl group at C5 is then installed later in the synthesis.

Pathway B: Late-stage introduction of the C3-phenethyl group. This strategy focuses on first forming a 5-functionalized indole and then introducing the phenethyl group at the C3 position.

The choice between these pathways depends on the availability of starting materials and the compatibility of functional groups throughout the synthetic sequence.

Classical and Contemporary Approaches to Indole Core Synthesis Relevant to the 5-aminomethyl-3-phenethyl- Substitution Pattern

The synthesis of the indole core is a well-established field, with several named reactions offering viable routes to the desired 3,5-disubstituted pattern.

Fischer Indole Synthesis Variations

The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a robust and widely used method for preparing indoles from the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgbyjus.com The reaction proceeds through a phenylhydrazone intermediate, which undergoes a jk-sci.comjk-sci.com-sigmatropic rearrangement. wikipedia.orgbyjus.com

For the synthesis of Indole, 5-aminomethyl-3-phenethyl-, a (4-cyanophenyl)hydrazine could be reacted with 4-phenylbutan-2-one. The cyano group serves as a precursor to the aminomethyl group. Subsequent reduction of the nitrile would yield the target molecule. A patent describes a similar Fischer indole ring-closing reaction to produce 3-(4-chlorobutyl)-5-cyanoindole, highlighting the feasibility of this approach for creating 3,5-disubstituted indoles. google.com The choice of acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄) or a Lewis acid (e.g., ZnCl₂, BF₃), is crucial for the reaction's success. wikipedia.orgmdpi.comtestbook.com

Madelung Synthesis and Modifications

The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures to produce indoles. wikipedia.org While the classical conditions are harsh, modifications have been developed to allow for milder reaction conditions. researchgate.net For the target molecule, an N-(4-methyl-3-phenethylphenyl)acetamide could be envisioned as a precursor. However, the high temperatures and strongly basic conditions could be incompatible with certain functional groups.

A significant advancement is the Smith-modified Madelung synthesis, which utilizes organolithium reagents derived from 2-alkyl-N-trimethylsilyl anilines. wikipedia.org This modification offers a more versatile route to substituted indoles.

Larock Indole Synthesis and Transition Metal-Catalyzed Cyclizations

The Larock indole synthesis, a palladium-catalyzed heteroannulation, provides a powerful and versatile method for constructing substituted indoles from an ortho-iodoaniline and a disubstituted alkyne. wikipedia.orgyoutube.com This reaction tolerates a wide range of functional groups and is highly site-selective. nih.gov

To synthesize Indole, 5-aminomethyl-3-phenethyl-, one could employ a 2-iodo-4-(cyanomethyl)aniline and react it with 1-phenyl-1-butyne (B1346892) in a Larock cyclization. The regioselectivity of the alkyne insertion is a key consideration. nih.gov The use of bromoanilines instead of iodoanilines has also been shown to be effective, offering a more cost-efficient approach. acs.org Sequential Larock heteroannulation and cross-coupling reactions have been developed to create 2,3-disubstituted indoles, demonstrating the power of this methodology for building complex indole structures. nih.govnih.gov

Other Cyclization Strategies for Substituted Indoles

Beyond the classical named reactions, other cyclization strategies can be employed. For instance, the Gassman indole synthesis allows for the preparation of 2,3-unsubstituted indoles but may not be directly applicable here. luc.edu Palladium-catalyzed tandem addition/cyclization of 2-(2-aminoaryl)acetonitriles with arylboronic acids offers another route to functionalized indoles.

Introduction of the 5-Aminomethyl Moiety in Indole, 5-aminomethyl-3-phenethyl-

The introduction of the aminomethyl group at the C5 position can be achieved through various synthetic transformations. A common and effective strategy is the reduction of a 5-cyanoindole (B20398) derivative.

Reduction of a 5-Cyanoindole:

A 5-cyano-3-phenethylindole intermediate can be prepared using methods like the Fischer indole synthesis as previously discussed. google.com The cyano group can then be reduced to the primary amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation.

Reductive Amination of a 5-Formylindole:

Alternatively, a 5-formyl-3-phenethylindole can be synthesized. The aldehyde can then be converted to the aminomethyl group via reductive amination. This involves reacting the aldehyde with ammonia (B1221849) or a primary amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). A related method describes the synthesis of substituted 5-aminomethyl tetrahydro-isoquinolines via reductive amination of an aldehyde. researchgate.net

Other Methods:

Direct C-H amination at the C5 position is a more advanced and less common approach but could potentially be achieved using specialized catalytic systems. Research has shown site-selective C5-amination of indoles assisted by a neighboring aldehyde group. researchgate.net

Strategies for Regioselective Functionalization at the C5 Position

Achieving regioselective functionalization at the C5 position of the indole ring is a critical step in the synthesis of 5-aminomethyl-3-phenethyl-indole. The inherent electronic properties of the indole nucleus favor electrophilic substitution at the C3 position. Therefore, direct functionalization at C5 often requires specific strategies to override this natural reactivity.

One effective method involves the direct C5-H iodination of indoles . This approach provides a versatile handle for further transformations. The reaction proceeds under mild conditions and demonstrates good tolerance for various functional groups. A key advantage is the absence of metal catalysts, which simplifies purification and is beneficial for late-stage functionalization in medicinal chemistry contexts. Mechanistic studies suggest that this iodination likely proceeds through a radical pathway. rsc.org

Another strategy is the regioselective dibromination of an indole-3-carboxylate (B1236618) . Treatment of methyl indole-3-carboxylate with bromine in acetic acid can lead to the formation of methyl 5,6-dibromoindole-3-carboxylate. rsc.org While this introduces a bromine at C5, it also functionalizes the C6 position, which may necessitate a subsequent selective debromination step if only C5 substitution is desired. The carboxylate group at C3 acts as a directing group and can be removed later in the synthesis. rsc.org

For indoles already possessing a substituent at the C3 position, direct halogenation can sometimes favor the C5 position, although mixtures of isomers are common. The specific directing effects of the C3 substituent play a crucial role in determining the regiochemical outcome.

Amination Reactions and Protective Group Chemistry Approaches

Once the C5 position is functionalized, typically with a halide, the introduction of the aminomethyl group can be achieved through various amination strategies. A common route involves the conversion of a C5-halide to a C5-nitrile, followed by reduction to the primary amine.

Alternatively, a C5-formyl group, which can be introduced via Vilsmeier-Haack or similar formylation reactions on a suitably protected indole, can undergo reductive amination . libretexts.orgyoutube.com This one-pot reaction involves treating the aldehyde with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃). libretexts.orgyoutube.com Reductive amination is a versatile method that can be used to form primary, secondary, or tertiary amines. libretexts.orgyoutube.com

Protective group chemistry is indispensable in the synthesis of 5-aminomethyl-3-phenethyl-indole. wikipedia.orgjocpr.com The indole nitrogen (N1) and the amino group at C5 must often be protected to prevent unwanted side reactions during other synthetic transformations. libretexts.orgnih.govresearchgate.net

Common protecting groups for the indole nitrogen include tert-butoxycarbonyl (Boc) and benzyl (B1604629) (Bn). The choice of protecting group depends on its stability to the reaction conditions of subsequent steps and the ease of its removal. jocpr.com For the amino group, carbamates like Boc and benzyloxycarbonyl (Cbz) are frequently employed. nih.govresearchgate.net These groups can be readily introduced and later removed under specific acidic or hydrogenolytic conditions, respectively. nih.govresearchgate.net The concept of orthogonal protection , where different protecting groups can be removed under distinct conditions, is a powerful strategy in multi-step syntheses. wikipedia.org

Compound NameFunctional Group Protected
tert-butoxycarbonyl (Boc)Amino group, Indole nitrogen
Benzyl (Bn)Indole nitrogen
Benzyloxycarbonyl (Cbz)Amino group

Introduction of the 3-Phenethyl Side Chain in Indole, 5-aminomethyl-3-phenethyl-

The introduction of the phenethyl group at the C3 position is another key transformation. Given that C3 is the most nucleophilic position of the indole ring, direct alkylation is a primary strategy. mdpi.com

Methodologies for Alkylation at the C3 Position (e.g., Gramine Derivative Routes)

Direct C3-alkylation of indoles can be achieved using various electrophiles. However, controlling for N-alkylation can be a challenge. mdpi.com The use of metal catalysts, such as those based on copper or boron, can facilitate regioselective C3-alkylation. For instance, a B(C₆F₅)₃-catalyzed direct C3-alkylation of indoles using amine-based alkylating agents has been developed. nih.gov

A classic and effective method for introducing a substituent at the C3 position involves the use of a Gramine derivative . Gramine, or 3-(dimethylaminomethyl)indole, is readily prepared from indole, formaldehyde, and dimethylamine (B145610) via the Mannich reaction. The dimethylamino group is an excellent leaving group, allowing for nucleophilic substitution with a variety of nucleophiles. To introduce a phenethyl group, a phenethyl Grignard reagent or a related organometallic species could potentially displace the dimethylamino group.

Alternatively, direct alkylation of the indole anion (generated with a strong base) with a phenethyl halide can lead to C3-phenethylation, although N-alkylation can be a competing reaction. The choice of solvent and counterion can influence the N/C3 alkylation ratio.

Cross-Coupling Reactions for Phenethyl Group Introduction

Modern synthetic methods offer powerful alternatives for C-C bond formation. Palladium-catalyzed cross-coupling reactions , such as the Suzuki, Heck, or Negishi reactions, are highly effective for introducing aryl and alkyl groups onto the indole scaffold. nih.govyoutube.comyoutube.com

For the introduction of a phenethyl group, a Heck-type reaction between a 3-haloindole (e.g., 3-iodoindole) and styrene, followed by reduction of the resulting styryl double bond, is a viable route. The Suzuki coupling of a 3-haloindole with a phenethylboronic acid derivative is another powerful option. youtube.com These reactions often proceed with high efficiency and functional group tolerance. chemrxiv.org Nickel-catalyzed cross-coupling reactions are also emerging as a cost-effective and efficient alternative to palladium-based systems for certain transformations. researchgate.net

Total Synthesis Strategies for Indole, 5-aminomethyl-3-phenethyl-

A plausible total synthesis of 5-aminomethyl-3-phenethyl-indole would likely involve a convergent approach, building the substituted indole from simpler precursors.

One potential strategy could begin with a commercially available 5-substituted indole, such as 5-cyanoindole or 5-nitroindole. The phenethyl group could be introduced at the C3 position via one of the alkylation or cross-coupling methods described above. The indole nitrogen would likely need to be protected during this step. Following the successful introduction of the C3-phenethyl group, the C5-substituent would then be converted to the aminomethyl group. For example, a C5-cyano group can be reduced to a C5-aminomethyl group using a reducing agent like lithium aluminum hydride (LiAlH₄) or by catalytic hydrogenation. A C5-nitro group can be reduced to a C5-amino group, which would then require a one-carbon homologation to the aminomethyl group.

An alternative strategy would involve starting with an indole already bearing the 3-phenethyl group. Functionalization at the C5 position would then be the next key step. This could be achieved through directed metallation-electrophilic quench or through electrophilic aromatic substitution, although the latter may lack regioselectivity.

A retrosynthetic analysis might look like this:

Target: 5-aminomethyl-3-phenethyl-indole

Disconnect 1 (C5-aminomethyl): 5-cyano-3-phenethyl-indole or 5-formyl-3-phenethyl-indole

Disconnect 2 (C3-phenethyl): 5-cyanoindole + phenethyl electrophile/coupling partner

Disconnect 3 (Indole core): A substituted phenylhydrazine and a ketone in a Fischer indole synthesis.

The Fischer indole synthesis, for instance, could be employed using 4-cyanophenylhydrazine and 4-phenyl-2-butanone to construct the 5-cyano-3-phenethyl-indole core in a single step. Subsequent reduction of the nitrile would yield the target molecule.

Optimization of Reaction Conditions and Yield for Indole, 5-aminomethyl-3-phenethyl- Synthesis

Optimizing the synthesis of 5-aminomethyl-3-phenethyl-indole requires careful consideration of each reaction step to maximize yield and purity.

For C5-functionalization , the choice of iodinating or brominating agent, solvent, and temperature can significantly impact the regioselectivity and yield. rsc.org In amination reactions , the selection of the reducing agent in reductive amination is crucial to avoid over-reduction or side reactions. libretexts.orgyoutube.com The choice of protecting groups and the conditions for their introduction and removal must be carefully planned to ensure compatibility with other functional groups in the molecule. wikipedia.orgjocpr.com

In C3-alkylation , the base, solvent, and temperature can influence the ratio of N- to C-alkylation. mdpi.com For cross-coupling reactions , the choice of catalyst, ligand, base, and solvent system is critical for achieving high efficiency. chemrxiv.org For example, the use of bulky, electron-rich phosphine (B1218219) ligands can often improve the efficiency of palladium-catalyzed couplings. youtube.com

Microwave-assisted synthesis can be explored to accelerate reaction times and improve yields in certain steps, such as ester hydrolysis and decarboxylation. rsc.org A thorough screening of reaction parameters, including stoichiometry of reagents, reaction time, and temperature, is essential for developing a robust and scalable synthesis.

Reaction TypeKey Optimization Parameters
C5-HalogenationHalogenating agent, solvent, temperature, directing group
Reductive AminationReducing agent, pH, amine source, solvent
Protecting Group ChemistryChoice of protecting group, conditions for protection/deprotection
C3-AlkylationBase, solvent, temperature, nature of electrophile
Cross-CouplingCatalyst, ligand, base, solvent, temperature

Detailed Analysis of Green Chemistry Principles in the Synthesis of Indole, 5-aminomethyl-3-phenethyl- Remains Elusive

A comprehensive review of available scientific literature and chemical databases did not yield specific information regarding the synthetic methodologies for the compound Indole, 5-aminomethyl-3-phenethyl- . Consequently, an analysis of the application of green chemistry principles to its synthesis cannot be provided at this time.

While research exists on the synthesis of various substituted indole derivatives, including those with aminomethyl groups at the 5-position or other substituents at the 3-position researchgate.net, public-domain research detailing a complete synthetic route for the specific molecule, Indole, 5-aminomethyl-3-phenethyl- , is not available.

The application of green chemistry principles is highly specific to a particular synthetic pathway. An evaluation requires detailed knowledge of the reagents, solvents, catalysts, reaction conditions, and purification methods employed. Without a documented synthesis, any discussion of green chemistry metrics such as atom economy, E-factor, solvent selection, or energy efficiency would be purely speculative and fall outside the scope of scientifically accurate reporting.

Further research or the publication of synthetic routes in peer-reviewed literature is required before a detailed analysis of the green chemistry aspects of this compound's production can be conducted.

Chemical Reactivity and Derivatization Studies of Indole, 5 Aminomethyl 3 Phenethyl

Electrophilic Aromatic Substitution Patterns on the Indole (B1671886) Core of Indole, 5-aminomethyl-3-phenethyl-

The indole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution. nih.govwikipedia.org The most reactive position for electrophilic attack on the indole nucleus is the C3 position. wikipedia.org However, in the case of Indole, 5-aminomethyl-3-phenethyl-, the C3 position is already substituted. Consequently, electrophilic substitution will be directed to other positions on the indole ring. The presence of the alkyl group (phenethyl) at C3 and the aminomethyl group at C5 influences the regioselectivity of these reactions.

Generally, for 3-substituted indoles, electrophilic attack occurs at the N1 position, followed by C5 and C6. rsc.org The aminomethyl group at the C5 position is an activating group, further directing electrophiles to the benzene (B151609) portion of the indole core.

Halogenation: Halogenation of indoles can be achieved using various reagents. quimicaorganica.org For instance, N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can be used for bromination and chlorination, respectively. quimicaorganica.org Given the substitution pattern of Indole, 5-aminomethyl-3-phenethyl-, halogenation is expected to occur primarily at the C2, C4, C6, and C7 positions of the indole ring. Vanadium haloperoxidases can also be employed for the decarboxylative halogenation of 3-carboxyindoles to produce 3-haloindoles. rsc.org

Nitration: Nitration of 3-substituted indoles typically yields a mixture of products. umn.eduacs.org Common nitrating agents include nitric acid in sulfuric acid or acetic anhydride. quimicaorganica.orgumn.edumasterorganicchemistry.com For 3-acetylindole, nitration with concentrated nitric acid predominantly gives the 6-nitro derivative, with the 4-nitro derivative as a minor product. umn.eduacs.org A non-acidic and metal-free method for the synthesis of 3-nitroindoles has also been developed using tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride. rsc.org

Sulfonation: Sulfonation of indoles is typically carried out using a sulfur trioxide-pyridine complex under mild conditions to prevent polymerization. quimicaorganica.org This reaction introduces a sulfonic acid group (-SO3H) onto the aromatic ring. wikipedia.orgyoutube.com Aromatic sulfonation is a reversible reaction. masterorganicchemistry.comwikipedia.org An electrochemical method for the sulfonylation of indoles using inorganic sulfites has also been reported. acs.org

Nucleophilic Reactivity at Substituted Positions within Indole, 5-aminomethyl-3-phenethyl-

The primary site for nucleophilic attack in Indole, 5-aminomethyl-3-phenethyl- is the aminomethyl group at the C5 position. The indole nitrogen, while possessing a lone pair, is generally not basic due to the delocalization of these electrons within the aromatic system. wikipedia.orgresearchgate.net However, under strongly basic conditions, the N-H group can be deprotonated to form a nucleophilic N-anion. bhu.ac.in

The nucleophilicity of the indole ring itself has been studied, with the C3 position being the most nucleophilic. researchgate.netnih.govnih.gov However, since this position is substituted in the target molecule, direct nucleophilic attack on the ring is less likely unless preceded by an activation step. Nucleophilic substitution reactions have been reported at the 3'-position of substituted indoles. researchgate.net

Modifications of the 5-Aminomethyl Group of Indole, 5-aminomethyl-3-phenethyl-

The primary amine of the 5-aminomethyl group is a versatile functional handle for a variety of chemical transformations.

Amidation and Acylation Reactions

The 5-aminomethyl group readily undergoes amidation and acylation reactions with acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. This is a common strategy for modifying the properties of amino-containing compounds.

ReagentProduct Type
Acyl Chloride (R-COCl)N-( (3-phenethyl-1H-indol-5-yl)methyl)amide
Anhydride ((R-CO)2O)N-( (3-phenethyl-1H-indol-5-yl)methyl)amide
Carboxylic Acid (R-COOH) + Coupling AgentN-( (3-phenethyl-1H-indol-5-yl)methyl)amide

Reductive Amination and Alkylation Strategies

Reductive amination provides a method for introducing additional alkyl groups to the nitrogen atom of the 5-aminomethyl group. This reaction involves the initial formation of an imine with an aldehyde or ketone, which is then reduced in situ to the corresponding secondary or tertiary amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH4) and sodium cyanoborohydride (NaBH3CN). d-nb.info

Direct alkylation of the aminomethyl group can also be achieved using alkyl halides. However, this method can sometimes lead to over-alkylation, producing a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. mdpi.comacs.org

ReactionReagentsProduct Type
Reductive AminationAldehyde/Ketone, Reducing AgentSecondary or Tertiary Amine
Direct AlkylationAlkyl HalideSecondary, Tertiary, or Quaternary Amine

Formation of Heterocyclic Rings Involving the Aminomethyl Group

The aminomethyl group, in conjunction with the indole nucleus, can participate in cyclization reactions to form new heterocyclic rings. One notable example is the Pictet-Spengler reaction. wikipedia.orgnih.gov In a variation of this reaction, the 5-aminomethyl-3-phenethylindole could potentially react with an aldehyde or ketone to form a new six-membered ring fused to the indole core. The classic Pictet-Spengler reaction involves a β-arylethylamine, and while the aminomethyl group is not a β-arylethylamine itself, intramolecular variations or reactions with suitable bifunctional reagents could lead to heterocyclic ring formation. wikipedia.orgnih.govnih.gov The formation of five- and six-membered heterocycles can also be achieved via palladium-catalyzed C-H/N-H coupling. nih.gov

Functionalization of the 3-Phenethyl Moiety of Indole, 5-aminomethyl-3-phenethyl-

The 3-phenethyl group offers two main sites for further functionalization: the phenyl ring and the ethyl bridge.

Reactions on the Phenyl Ring: The phenyl ring of the phenethyl group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, similar to other benzene derivatives. The substitution pattern will be directed by the activating nature of the alkyl chain attached to the ring.

Reactions on the Ethyl Bridge: The ethyl bridge is generally less reactive. However, under certain conditions, such as with strong oxidizing agents, it could potentially be cleaved or functionalized. More specific synthetic strategies would be required to selectively modify the ethyl linker without affecting the indole core.

Oxidation and Reduction Pathways

The structure of Indole, 5-aminomethyl-3-phenethyl- presents several sites susceptible to both oxidation and reduction, allowing for selective structural modifications.

Oxidation: The indole nucleus, while aromatic, can undergo oxidation under specific conditions. More susceptible to oxidation, however, is the phenethyl side chain. The benzylic position of the phenethyl group (the carbon adjacent to the phenyl ring) is prone to oxidation by strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid. libretexts.orgopenstax.org This reaction typically cleaves the alkyl chain, converting it to a carboxylic acid, which would yield 5-aminomethyl-3-phenethyl-indole-2-carboxylic acid if the reaction were to occur at the benzylic position of the phenethyl group. The primary amine of the 5-aminomethyl group is also susceptible to oxidation, which could lead to various products, including imines or, under harsher conditions, cleavage of the group.

Reduction: The indole ring can be selectively reduced under various conditions. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or rhodium (Rh), can reduce the indole to an indoline (B122111). organic-chemistry.orgyoutube.com This transformation converts the aromatic pyrrole (B145914) part of the indole into a saturated ring, significantly altering the compound's electronic properties and geometry. For instance, treatment with polymethylhydrosiloxane (B1170920) (PMHS) in the presence of a palladium catalyst is an effective method for reducing N-substituted indoles to indolines. organic-chemistry.org The phenyl ring of the phenethyl group can also be reduced to a cyclohexyl ring, but this typically requires more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst. youtube.com

Aromatic Substitution on the Phenethyl Phenyl Ring

The terminal phenyl ring of the 3-phenethyl group is a classic substrate for electrophilic aromatic substitution (SEAr) reactions. wikipedia.orguomustansiriyah.edu.iq The ethyl group attached to this ring acts as a weak electron-donating group, which activates the ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. libretexts.org

Common electrophilic aromatic substitution reactions that could be performed on this ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would introduce a nitro group (-NO₂) at the ortho and para positions of the phenyl ring. uomustansiriyah.edu.iqyoutube.com

Halogenation: Reaction with bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) would result in the corresponding halogenated derivatives. uomustansiriyah.edu.iq

Friedel-Crafts Alkylation and Acylation: These reactions, catalyzed by a strong Lewis acid, would allow for the introduction of new alkyl or acyl groups, further functionalizing the phenethyl moiety. wikipedia.orguomustansiriyah.edu.iq

The table below illustrates the expected major products from these reactions.

Reaction TypeReagentsExpected Major Products
NitrationHNO₃, H₂SO₄Indole, 5-aminomethyl-3-(4-nitrophenethyl)- and Indole, 5-aminomethyl-3-(2-nitrophenethyl)-
BrominationBr₂, FeBr₃Indole, 5-aminomethyl-3-(4-bromophenethyl)- and Indole, 5-aminomethyl-3-(2-bromophenethyl)-
AcylationCH₃COCl, AlCl₃Indole, 5-aminomethyl-3-(4-acetylphenethyl)- and Indole, 5-aminomethyl-3-(2-acetylphenethyl)-

Side Chain Elongation and Diversification Strategies

The 5-aminomethyl group serves as a versatile handle for a wide range of chemical modifications, enabling side chain elongation and the introduction of diverse functional groups. As a primary amine, it is nucleophilic and can react with various electrophiles.

Key diversification strategies include:

Acylation: The amine can be readily acylated with acyl chlorides or anhydrides to form amides. These amides can then be reduced using reagents like lithium aluminum hydride (LiAlH₄) to yield secondary amines, effectively elongating the side chain.

Sulfonylation: Reaction with sulfonyl chlorides would produce stable sulfonamides.

Reductive Amination: The amine could be used in reductive amination reactions with aldehydes or ketones to form secondary or tertiary amines with a wide variety of substituents.

Urea and Thiourea Formation: Treatment with isocyanates or isothiocyanates would yield the corresponding ureas and thioureas, which are common motifs in biologically active molecules.

These transformations allow for the systematic exploration of the structure-activity relationship by modifying the properties of the substituent at the 5-position.

Exploiting the N1-H Acidity for N-Alkylation and N-Acylation of Indole, 5-aminomethyl-3-phenethyl-

The proton on the indole nitrogen (N1-H) is weakly acidic and can be removed by a strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to generate a nucleophilic indolyl anion. acs.org This anion can then be reacted with various electrophiles in N-alkylation and N-acylation reactions.

N-Alkylation: The N-alkylation of indoles is a fundamental transformation in medicinal chemistry. nih.govorganic-chemistry.org The indolyl anion of the title compound would readily react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) to afford N-alkylated products. acs.org Modern methods, such as copper-catalyzed N-alkylation using N-tosylhydrazones, provide alternative routes to these derivatives. rsc.org

N-Acylation: N-acylation is another important modification. nih.govrsc.org The indolyl anion can be acylated with acyl chlorides or anhydrides to produce N-acylindoles. These derivatives are valuable in their own right and can also serve as intermediates in further synthetic transformations. nih.govrsc.org Thioesters have also been reported as effective acylating agents for indoles. nih.gov

The following table provides examples of potential N-functionalization reactions.

Reaction TypeBaseElectrophileExpected Product
N-MethylationNaHMethyl iodide (CH₃I)1-Methyl-5-aminomethyl-3-phenethyl-indole
N-BenzylationK₂CO₃Benzyl bromide (BnBr)1-Benzyl-5-aminomethyl-3-phenethyl-indole
N-AcetylationNaHAcetyl chloride (CH₃COCl)1-Acetyl-5-aminomethyl-3-phenethyl-indole
N-BenzoylationNaHBenzoyl chloride (PhCOCl)1-Benzoyl-5-aminomethyl-3-phenethyl-indole

Metal-Catalyzed Functionalization of Indole, 5-aminomethyl-3-phenethyl-

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct modification of heterocyclic systems like indole. acs.orgyoutube.com For Indole, 5-aminomethyl-3-phenethyl-, several positions on the indole ring are potential targets for such reactions.

With the C3 position already substituted, the most likely sites for direct functionalization are the C2, C4, and C7 positions. The specific site of reaction can often be controlled by the choice of catalyst, directing group, and reaction conditions.

C2-Functionalization: The C2 position of 3-substituted indoles is a common site for functionalization. For instance, metal-free alkylation of 3-alkylindoles at the C2 position with unactivated alkenes has been demonstrated using hydroiodic acid (HI) as a catalyst. nih.gov Palladium-catalyzed C-H arylation at the C2 position is also a well-established transformation.

C4 and C7-Functionalization: The benzenoid ring of the indole can also be functionalized. Palladium-catalyzed C-H arylations have been developed for the C4 position of free (NH) indoles bearing a directing group at C3. acs.org The aminomethyl group at the 5-position could potentially direct metal catalysts to the C4 or C6 positions, although steric hindrance might influence the outcome. The development of methods for the selective functionalization of the C4, C5, C6, and C7 positions of the indole benzenoid ring is an active area of research. acs.org

These advanced synthetic methods offer sophisticated strategies for creating complex derivatives of Indole, 5-aminomethyl-3-phenethyl- that would be difficult to access through classical approaches.

Structure Activity Relationship Sar and Structural Modification Studies of Indole, 5 Aminomethyl 3 Phenethyl

Rational Design Principles for Indole (B1671886), 5-aminomethyl-3-phenethyl- Analogues

The design of analogues of Indole, 5-aminomethyl-3-phenethyl- is guided by established principles of medicinal chemistry, focusing on enhancing target affinity and specificity. nih.govnih.gov A primary strategy involves the strategic modification of the indole core, the 5-aminomethyl group, and the 3-phenethyl side chain to probe and optimize interactions with biological targets. biomolther.org For instance, in the development of kinase inhibitors, the indole scaffold is often utilized for its ability to mimic the purine (B94841) core of ATP, thus competing for the ATP-binding site. nih.gov Modifications are then rationally introduced to exploit specific sub-pockets within the kinase domain.

Another key principle is the modulation of physicochemical properties such as lipophilicity and hydrogen bonding capacity. The substitution pattern on the indole ring and the nature of the side chains are systematically varied to achieve a balance that favors potent biological activity. nih.gov Computational methods, including molecular docking and quantitative structure-activity relationship (QSAR) studies, are frequently employed to predict the binding modes and affinities of designed analogues, thereby prioritizing synthetic efforts. nih.gov

Impact of Substitutions at the Indole Core on Biological Interactions

The indole nucleus is a privileged scaffold in medicinal chemistry, and substitutions at various positions can profoundly influence biological activity.

Table 1: Impact of Indole Core Substitutions

Position of Substitution Type of Substituent Effect on Biological Activity Reference
5-position Bromo or Phenyl Increased antioxidant activity nih.gov
5-position Unsubstituted Half-inhibition of lipid peroxidation nih.gov
3-position Alkylation Can take advantage of potential NH interaction in hydrophobic pockets nih.gov

Studies have shown that the substitution at the 5-position of the indole ring plays a critical role in activities such as tyrosine kinase inhibition and antioxidant capacity. nih.gov For example, the introduction of bromo or phenyl groups at this position has been shown to enhance antioxidant effects. nih.gov Conversely, unsubstituted compounds at the 5-position demonstrated lower levels of lipid peroxidation inhibition. nih.gov

Role of the 5-Aminomethyl Group in Ligand-Target Binding for Indole, 5-aminomethyl-3-phenethyl-

Importance of Basic Nitrogen for Interaction

The basic nitrogen atom in the 5-aminomethyl group is a crucial feature for establishing key interactions with biological targets. This nitrogen can be protonated at physiological pH, allowing it to form strong ionic bonds or hydrogen bonds with acidic residues, such as aspartate or glutamate, in the binding pocket of a receptor or enzyme. This electrostatic interaction often serves as a primary anchor point for the ligand, significantly contributing to its binding affinity.

Conformation and Flexibility Analysis of the Aminomethyl Linker

The aminomethyl linker provides a degree of conformational flexibility, allowing the amine to orient itself optimally within the binding site. The length and composition of this linker are critical. For instance, in the context of serotonin (B10506) receptor ligands, the ethyl or ethoxy group has been identified as an optimal linker between a triazine and an aryl moiety, suggesting that a two-carbon chain provides the right balance of flexibility and pre-organization for effective binding. nih.gov The ability of the linker to adopt different conformations can be essential for navigating the entry to the binding pocket and for establishing favorable contacts.

Influence of the 3-Phenethyl Side Chain on Molecular Recognition for Indole, 5-aminomethyl-3-phenethyl-

Hydrophobic Interactions and Aromatic Stacking Potential

The 3-phenethyl side chain plays a significant role in molecular recognition primarily through hydrophobic and aromatic interactions. The ethyl linker connects the phenyl group to the indole core, allowing the aromatic ring to explore and interact with hydrophobic pockets in the target protein. These interactions are driven by the displacement of water molecules from the binding site, leading to an increase in entropy and a favorable binding energy.

Conformational Analysis of the Phenethyl Group

The orientation of the phenethyl group at the C3 position of the indole nucleus is a crucial determinant of the molecule's interaction with biological targets. The flexibility of the ethyl linker allows the phenyl ring to adopt various spatial arrangements, influencing the compound's binding affinity and efficacy.

Computational modeling and spectroscopic techniques, such as NMR, are pivotal in understanding the conformational preferences of this group. nih.gov Studies on related indole alkaloids demonstrate that the steric bulk of substituents can significantly impact the rotational barrier of side chains. nih.gov For "Indole, 5-aminomethyl-3-phenethyl-", the phenethyl group can exist in multiple conformations, ranging from an extended anti-periplanar arrangement to a more folded syn-periplanar state where the phenyl ring is positioned over the indole core. The energetically preferred conformation is influenced by a delicate balance of steric hindrance, and potential intramolecular interactions, such as π-π stacking between the phenyl and indole rings. The specific biological target will ultimately favor a particular bound conformation, and understanding the energetic landscape of these different conformers is essential for designing analogs with improved activity.

A hypothetical analysis of the conformational energetics might reveal the following:

ConformerDihedral Angle (C2-C3-CH2-CH2Ph)Relative Energy (kcal/mol)Key Interactions
Anti-periplanar~180°0Extended, sterically favored
Syn-periplanar~0°+2-5Potential π-π stacking, sterically hindered
Gauche~±60°+1-3Intermediate conformation

This table is a hypothetical representation to illustrate the concept and is not based on experimental data for this specific molecule.

Stereochemical Considerations in Indole, 5-aminomethyl-3-phenethyl- Derivatives

The introduction of chiral centers into the "Indole, 5-aminomethyl-3-phenethyl-" scaffold can have a profound impact on its biological activity. A primary site for stereoisomerism is the carbon atom of the aminomethyl group if it is further substituted, or on the phenethyl side chain.

The differential interaction of enantiomers with chiral biological targets, such as receptors and enzymes, is a well-established principle in pharmacology. One enantiomer may exhibit significantly higher affinity or a different pharmacological profile (e.g., agonist versus antagonist) compared to its mirror image. Therefore, the stereospecific synthesis and separation of enantiomers are critical steps in the development of potent and selective therapeutic agents. nih.gov

For instance, if a chiral center is introduced at the benzylic position of the phenethyl group, the (R)- and (S)-enantiomers could display distinct biological activities.

EnantiomerReceptor Binding Affinity (Ki, nM)Functional Activity
(R)-isomerLowere.g., Partial agonist
(S)-isomerHighere.g., Full agonist

This table represents a hypothetical scenario to demonstrate the potential impact of stereochemistry.

Scaffold Hopping and Bioisosteric Replacements Applied to Indole, 5-aminomethyl-3-phenethyl-

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry to identify novel, patentable chemotypes with improved properties. niper.gov.innih.gov These techniques involve replacing the core structure or specific functional groups with moieties that retain similar spatial and electronic characteristics required for biological activity.

For the "Indole, 5-aminomethyl-3-phenethyl-" scaffold, several modifications can be envisioned:

Bioisosteric Replacement of the 5-aminomethyl Group: The basic aminomethyl group is often crucial for forming salt bridges with acidic residues in a binding pocket. Bioisosteric replacements for this group could include:

Guanidinium group: Offers a more delocalized positive charge.

Amidino group: A smaller basic group.

Heterocyclic rings containing a basic nitrogen, such as imidazole (B134444) or pyrazole.

Bioisosteric Replacement of the Phenethyl Group: The phenethyl group typically engages in hydrophobic interactions. It could be replaced by other lipophilic groups like a cyclohexylethyl or a substituted benzyl (B1604629) group to fine-tune these interactions.

Original MoietyBioisosteric ReplacementRationalePotential Impact
IndoleBenzofuranMaintain shape, alter H-bondingModified receptor interaction, altered metabolism
5-AminomethylGuanidinomethylStronger, delocalized baseEnhanced ionic interaction
PhenethylCyclohexylethylSimilar size, different shapeAltered hydrophobic pocket fit

Library Synthesis Strategies for SAR Exploration of Indole, 5-aminomethyl-3-phenethyl- Analogues

To efficiently explore the structure-activity relationships of the "Indole, 5-aminomethyl-3-phenethyl-" scaffold, the synthesis of compound libraries using combinatorial and parallel synthesis techniques is employed. These methods allow for the rapid generation of a large number of analogs with systematic variations at key positions.

A common strategy would involve a convergent synthesis where the indole core, the 5-aminomethyl substituent, and the 3-phenethyl group are modified independently and then combined. For example, a library could be generated by reacting a set of pre-functionalized 3-phenethylindoles with a diverse collection of aldehydes and amines via a Mannich-type reaction to introduce variability at the 5-aminomethyl position.

Example Library Synthesis Outline:

Scaffold Synthesis: Prepare a range of 3-phenethylindoles with different substituents on the indole ring (e.g., at the 4, 6, or 7-positions).

Diversity at C5: Utilize a parallel synthesis approach to introduce a variety of amines at the 5-position. This can be achieved through reductive amination of a 5-formyl-3-phenethylindole intermediate with a library of primary and secondary amines.

Diversity at the Phenethyl Group: Synthesize a set of precursors with different substituents on the phenyl ring of the phenethyl group (e.g., fluoro, chloro, methoxy) to probe electronic and steric effects.

This approach allows for a systematic exploration of the chemical space around the "Indole, 5-aminomethyl-3-phenethyl-" core, enabling the identification of key structural features that govern biological activity and the development of potent and selective drug candidates.

Mechanistic Investigations of Biological Interactions for Indole, 5 Aminomethyl 3 Phenethyl Preclinical Focus

Cellular Pathway Modulation by Indole (B1671886), 5-aminomethyl-3-phenethyl-

Gene Expression and Proteomic Profiling in Cellular Systems

Further investigation would be required to determine if this compound is a novel entity with no published research or if it is known by an alternative name under which research might be found. Without such information, any attempt to generate the requested content would be purely speculative and would not meet the required standards of scientific accuracy.

In Vitro Cellular Studies of Indole, 5-aminomethyl-3-phenethyl-

In vitro studies are the foundational step in understanding the biological activity of a novel compound. These experiments, conducted in a controlled laboratory setting outside of a living organism, are essential for determining the compound's direct effects on biological molecules and cells.

Cell-Free Biochemical Assays

Cell-free assays would be the initial step to determine if "Indole, 5-aminomethyl-3-phenethyl-" directly interacts with specific molecular targets. These assays isolate purified enzymes, receptors, or other proteins to measure the compound's ability to modulate their activity without the complexity of a cellular environment.

Table 1: Hypothetical Cell-Free Biochemical Assay Targets for Indole, 5-aminomethyl-3-phenethyl-

Target ClassSpecific ExampleAssay PrinciplePotential Outcome
Enzymes Monoamine Oxidase (MAO-A, MAO-B)Measurement of enzymatic conversion of a substrate in the presence of the compound.Determination of IC₅₀ value, indicating potency of inhibition.
KinasesMeasurement of ATP consumption or substrate phosphorylation.Identification of kinase inhibition profile.
Receptors Serotonin (B10506) Receptors (e.g., 5-HT₂)Radioligand binding assays to measure displacement of a known ligand.Determination of binding affinity (Ki) for specific receptor subtypes.
Dopamine (B1211576) ReceptorsSimilar to serotonin receptor assays.Characterization of dopaminergic activity.

Note: This table is illustrative and not based on experimental data.

Cell-Based Functional Assays

Following any positive results in cell-free assays, cell-based functional assays would be employed to understand how the compound's interaction with its target translates into a cellular response. These assays use living cells to provide a more biologically relevant context.

Table 2: Potential Cell-Based Functional Assays for Indole, 5-aminomethyl-3-phenethyl-

Assay TypeCell LineMeasured EndpointPotential Information Gained
Receptor Activation/Inhibition HEK293 cells expressing a specific receptorSecond messenger levels (e.g., cAMP, Ca²⁺)Confirmation of agonist or antagonist activity at the cellular level.
Neurotransmitter Uptake SH-SY5Y (neuroblastoma cells)Uptake of radiolabeled neurotransmitters (e.g., dopamine, serotonin)Assessment of impact on neurotransmitter reuptake transporters.
Enzyme Activity in Cells Primary neurons or relevant cell lineMeasurement of downstream products of an enzymatic pathwayCellular potency and efficacy of enzyme inhibition or activation.

Note: This table is illustrative and not based on experimental data.

Phenotypic Screening in Relevant Cell Models (e.g., neuronal, cancer, or inflammatory cell lines)

Phenotypic screening involves testing the compound across a variety of cell models to identify a cellular "phenotype" or observable characteristic that is altered by the compound. This approach can uncover unexpected therapeutic potential.

Table 3: Examples of Phenotypic Screening for Indole, 5-aminomethyl-3-phenethyl-

Cell ModelPhenotypic ReadoutPotential Therapeutic Area
Neuronal Cell Line (e.g., PC-12) Neurite outgrowthNeurodegenerative diseases
Cancer Cell Line (e.g., HeLa) Cell viability, apoptosis markersOncology
Inflammatory Cell Line (e.g., RAW 264.7) Cytokine production (e.g., TNF-α, IL-6)Inflammatory disorders

Note: This table is illustrative and not based on experimental data.

In Vivo Mechanistic Studies in Animal Models for Indole, 5-aminomethyl-3-phenethyl- (Focus on molecular mechanisms)

Should in vitro studies indicate promising activity, the next step would be to investigate the compound's effects in a living organism. These in vivo studies are crucial for understanding the compound's mechanism of action in a complex physiological system.

Target Engagement Studies in Animal Tissues

Target engagement studies are designed to confirm that the compound reaches its intended molecular target in the body and binds to it.

Table 4: Potential Target Engagement Studies for Indole, 5-aminomethyl-3-phenethyl-

Animal ModelTissue of InterestTechniqueObjective
Rodent (Mouse or Rat) Brain, Liver, etc.Positron Emission Tomography (PET) with a radiolabeled version of the compoundTo visualize and quantify target occupancy in the brain.
Specific tissue homogenatesWestern Blot, ELISATo measure changes in downstream signaling molecules of the target.

Note: This table is illustrative and not based on experimental data.

Neurotransmitter Modulation in Animal Brain Regions (if applicable)

If the in vitro data suggests an effect on neurotransmitter systems, in vivo microdialysis would be a key technique to measure real-time changes in neurotransmitter levels in specific brain regions of awake, freely moving animals.

Table 5: Hypothetical Neurotransmitter Modulation Study for Indole, 5-aminomethyl-3-phenethyl-

Brain RegionMeasured NeurotransmittersAnimal ModelPotential Findings
Prefrontal Cortex Dopamine, SerotoninRatElucidation of effects on executive function-related neurotransmission.
Nucleus Accumbens DopamineRatInsight into potential effects on reward and motivation pathways.
Hippocampus Serotonin, NorepinephrineMouseUnderstanding of impact on memory and mood-related neurochemistry.

Note: This table is illustrative and not based on experimental data.

Inflammatory Mediator Modulation in Animal Models

There is currently no publicly available scientific literature detailing studies that have investigated the effects of Indole, 5-aminomethyl-3-phenethyl- on the modulation of inflammatory mediators in any animal models. Research into the anti-inflammatory or pro-inflammatory properties of this specific compound, including its impact on cytokines, chemokines, prostaglandins, or other key mediators of inflammation, has not been reported in peer-reviewed publications.

Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) for Indole, 5-aminomethyl-3-phenethyl- and its Analogues

Similarly, a thorough search of the scientific literature yielded no instances of Structure-Based Drug Design (SBDD) or Ligand-Based Drug Design (LBDD) studies specifically focused on Indole, 5-aminomethyl-3-phenethyl- or its close structural analogues.

SBDD relies on the known three-dimensional structure of a biological target to design effective ligands. The absence of any published research in this area suggests that the specific molecular targets of Indole, 5-aminomethyl-3-phenethyl- have not yet been identified or that such research has not been made public.

LBDD is utilized when the three-dimensional structure of the target is unknown and instead uses the knowledge of other molecules that bind to the biological target of interest. The lack of LBDD studies indicates a scarcity of known active analogues and a corresponding lack of a defined pharmacophore model for this particular chemical entity.

Computational Chemistry and Molecular Modeling of Indole, 5 Aminomethyl 3 Phenethyl

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For Indole (B1671886), 5-aminomethyl-3-phenethyl-, methods such as Density Functional Theory (DFT) would be employed to elucidate its electronic structure. These calculations can predict a variety of molecular properties that are crucial for understanding its reactivity and potential interactions.

Key electronic properties that would be calculated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. The electron density distribution highlights regions of the molecule that are electron-rich or electron-deficient, which are critical for identifying potential sites for electrophilic and nucleophilic attack. The HOMO energy is indicative of the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO gap provides a measure of the molecule's chemical reactivity and kinetic stability.

Furthermore, the electrostatic potential (ESP) map would be generated to visualize the charge distribution and predict sites for non-covalent interactions, such as hydrogen bonding. For Indole, 5-aminomethyl-3-phenethyl-, the nitrogen atom of the aminomethyl group and the indole nitrogen are expected to be key hydrogen bond donors and acceptors.

Table 1: Hypothetical Quantum Chemical Properties of Indole, 5-aminomethyl-3-phenethyl-

PropertyPredicted ValueSignificance
HOMO Energy-5.8 eVIndicates electron-donating capacity
LUMO Energy-0.5 eVIndicates electron-accepting capacity
HOMO-LUMO Gap5.3 eVReflects chemical stability
Dipole Moment2.1 DIndicates overall polarity

Conformational Analysis and Molecular Dynamics Simulations

The biological activity of a molecule is intimately linked to its three-dimensional shape and flexibility. Conformational analysis of Indole, 5-aminomethyl-3-phenethyl- would be performed to identify its low-energy conformations. This involves systematically rotating the rotatable bonds, such as those in the phenethyl and aminomethyl side chains, and calculating the potential energy of each resulting conformer.

To explore the dynamic behavior of this compound in a more realistic environment, molecular dynamics (MD) simulations would be conducted. nih.gov These simulations solve Newton's equations of motion for the atoms of the molecule and the surrounding solvent molecules over time, providing a trajectory of its movements. nih.gov MD simulations can reveal how the molecule flexes, and how its conformation changes in response to its environment. nih.gov For instance, an MD simulation in a water box would show the dynamic interplay of the molecule with water molecules, highlighting the stability of intramolecular hydrogen bonds and the exposure of hydrophobic and hydrophilic regions. nih.gov Such simulations are crucial for understanding how the molecule might adapt its shape upon binding to a biological target. nih.gov

Molecular Docking Studies with Hypothesized Biological Targets

Given its structural motifs—an indole core, a phenethyl group, and a basic aminomethyl group—Indole, 5-aminomethyl-3-phenethyl- is a candidate for interaction with a variety of biological targets, particularly neurotransmitter receptors and enzymes. Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.govnih.gov

Hypothetical targets for this compound could include serotonin (B10506) receptors (due to the indole moiety, a core feature of serotonin), dopamine (B1211576) receptors (due to the phenethyl group, which is present in dopamine), or enzymes like monoamine oxidase (MAO), which metabolize such neurotransmitters. nih.gov Docking studies would involve placing the 3D structure of Indole, 5-aminomethyl-3-phenethyl- into the binding site of these target proteins and using a scoring function to estimate the binding affinity. The results would provide insights into the plausible binding poses and the key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. nih.gov

Table 2: Illustrative Molecular Docking Results for Indole, 5-aminomethyl-3-phenethyl-

Hypothesized TargetDocking Score (kcal/mol)Key Predicted Interactions
Serotonin 5-HT2A Receptor-9.5H-bond with Ser242, pi-stacking with Phe339
Dopamine D2 Receptor-8.8H-bond with Asp114, hydrophobic interactions
Monoamine Oxidase-A-7.9H-bond with Asn181, interaction with FAD

QSAR Modeling for Indole, 5-aminomethyl-3-phenethyl- Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.govmdpi.com To develop a QSAR model for analogues of Indole, 5-aminomethyl-3-phenethyl-, a dataset of structurally similar compounds with known biological activities (e.g., IC50 values for a specific target) would be required. mdpi.com

For each analogue, a set of molecular descriptors would be calculated. These descriptors can be constitutional (e.g., molecular weight), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies). Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a mathematical model that relates these descriptors to the observed biological activity. mdpi.com A robust QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govmdpi.com

In Silico Prediction of Interaction Profiles and Binding Modes

Beyond single-target docking, a broader in silico interaction profile for Indole, 5-aminomethyl-3-phenethyl- can be generated. This involves screening the compound against a panel of known protein structures to predict its likely targets and off-targets. This "reverse docking" approach can help to anticipate the polypharmacology of the compound, which is its ability to interact with multiple targets.

Pharmacophore modeling is another powerful tool for predicting interaction profiles. researchgate.net A pharmacophore model is an ensemble of steric and electronic features that is necessary for optimal molecular interactions with a specific biological target. By aligning the structure of Indole, 5-aminomethyl-3-phenethyl- to known pharmacophore models for various receptor families, it is possible to predict its potential biological activities.

Virtual Screening and Lead Optimization Using Indole, 5-aminomethyl-3-phenethyl- as a Template

Indole, 5-aminomethyl-3-phenethyl- can serve as a valuable starting point or "template" for the discovery of new lead compounds through virtual screening. nih.govchapman.educardiff.ac.ukplos.org In a template-based virtual screening campaign, large chemical databases are searched for molecules that are structurally similar to the template or that fit a pharmacophore model derived from it. nih.govplos.org

Once a set of "hit" compounds is identified from virtual screening, Indole, 5-aminomethyl-3-phenethyl- can be used as a scaffold for lead optimization. nih.gov This process involves making systematic chemical modifications to the template structure to improve its potency, selectivity, and pharmacokinetic properties. Computational methods, such as free energy perturbation (FEP) or molecular dynamics simulations of the ligand-protein complex, can be used to predict the impact of these modifications on binding affinity, thus prioritizing the most promising analogues for synthesis and experimental testing. nih.govnih.gov

Advanced Analytical Methodologies for the Research of Indole, 5 Aminomethyl 3 Phenethyl

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable for elucidating the molecular structure of a compound by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is one of the most powerful tools for determining the precise arrangement of atoms within a molecule. For Indole (B1671886), 5-aminomethyl-3-phenethyl-, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be essential for unambiguous structural assignment.

¹H NMR: This technique would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the aromatic protons on the indole and phenethyl groups, the methylene (B1212753) protons of the aminomethyl and phenethyl moieties, and the amine and indole NH protons.

¹³C NMR: This would reveal the number of different types of carbon atoms in the molecule. The chemical shifts would indicate the nature of each carbon (aromatic, aliphatic, attached to nitrogen).

2D NMR: Techniques like COSY (Correlation Spectroscopy) would establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively. This network of correlations would be critical in piecing together the complete molecular structure.

Table 1: Predicted ¹H and ¹³C NMR Data for Indole, 5-aminomethyl-3-phenethyl-

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Indole NH~8.1-
Indole C2~7.0~122
Indole C3-~115
Phenethyl CH₂ (α to indole)~3.0~30
Phenethyl CH₂ (β to indole)~2.9~36
Phenyl (phenethyl)~7.2-7.3~126-129, ~142
Indole C4~7.6~125
Indole C6~7.1~120
Indole C7~7.4~111
5-Aminomethyl CH₂~3.9~46
5-Aminomethyl NH₂Variable-
Indole C5-~135
Indole C7a-~136
Indole C3a-~128

Note: These are predicted values and actual experimental data may vary. No published experimental NMR data for this specific compound were found.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

MS: Standard mass spectrometry would confirm the molecular weight of Indole, 5-aminomethyl-3-phenethyl- (C₁₇H₁₈N₂), which is approximately 250.34 g/mol . The fragmentation pattern would offer clues about the compound's structure, with expected cleavages at the benzylic positions and loss of the aminomethyl group.

HRMS: High-resolution mass spectrometry would provide a highly accurate mass measurement, allowing for the determination of the elemental formula and confirming the compound's identity with high confidence. Predicted HRMS data for the [M+H]⁺ adduct is 251.1543. nih.gov

Table 2: Predicted Mass Spectrometry Data for Indole, 5-aminomethyl-3-phenethyl- nih.gov

AdductPredicted m/z
[M+H]⁺251.15428
[M+Na]⁺273.13622
[M-H]⁻249.13972
[M]⁺250.14645

Note: This table is based on predicted data from PubChem. nih.gov No published experimental mass spectra were found.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR Spectroscopy: This technique identifies the functional groups present in a molecule based on the absorption of infrared radiation. For Indole, 5-aminomethyl-3-phenethyl-, characteristic absorption bands would be expected for the N-H stretching of the indole and amine groups (around 3300-3400 cm⁻¹), C-H stretching of aromatic and aliphatic groups (around 2850-3100 cm⁻¹), and C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹).

UV-Vis Spectroscopy: This method provides information about the electronic transitions within the molecule. The indole chromophore typically exhibits strong absorbance in the ultraviolet region, with characteristic peaks that can be influenced by substitution.

Circular Dichroism (CD) Spectroscopy (for chiral derivatives)

If chiral derivatives of Indole, 5-aminomethyl-3-phenethyl- were to be synthesized, Circular Dichroism (CD) spectroscopy would be a critical tool. CD spectroscopy measures the differential absorption of left and right circularly polarized light and is used to determine the stereochemistry of chiral molecules. While the parent compound is achiral, any enantiomerically pure derivatives would exhibit a characteristic CD spectrum, allowing for the assignment of their absolute configuration.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating the target compound from any impurities, byproducts, or unreacted starting materials, and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common method for the purity analysis of non-volatile organic compounds. A validated HPLC method would be crucial for the quality control of Indole, 5-aminomethyl-3-phenethyl-.

Method: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water (often with additives like formic acid or trifluoroacetic acid to improve peak shape), would be developed. Detection would typically be performed using a UV detector set at a wavelength where the indole chromophore has strong absorbance.

Purity Assessment: The purity of a sample would be determined by integrating the area of the peak corresponding to Indole, 5-aminomethyl-3-phenethyl- and comparing it to the total area of all peaks in the chromatogram. A high-purity sample would show a single major peak.

Table 3: Hypothetical HPLC Method Parameters for Indole, 5-aminomethyl-3-phenethyl-

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient10-90% B over 20 minutes
Flow Rate1.0 mL/min
DetectionUV at 280 nm
Retention TimeNot available (Hypothetical)

Note: This is a hypothetical method. Actual parameters would need to be optimized experimentally.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds like indole derivatives. In GC-MS, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase in a capillary column. The separated components then enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a molecular fingerprint for identification.

Table 1: Predicted GC-MS Data for Indole, 5-aminomethyl-3-phenethyl-

Parameter Predicted Value
Molecular Formula C17H18N2
Molecular Weight 250.34 g/mol
Predicted m/z of [M]+ 250.14645
Predicted m/z of [M+H]+ 251.15428

Data based on predicted values from PubChem. uni.lu

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, such as the synthesis of "Indole, 5-aminomethyl-3-phenethyl-". A small amount of the reaction mixture is spotted onto a plate coated with a stationary phase (e.g., silica (B1680970) gel). The plate is then developed in a solvent system (mobile phase). Different compounds in the mixture travel up the plate at different rates, resulting in separation.

The synthesis of a related compound, 5-Aminomethyl-3-(3-hydroxypropyl)indole, was monitored by TLC. prepchem.com For "Indole, 5-aminomethyl-3-phenethyl-", TLC would be used to track the consumption of starting materials and the formation of the product. The spots are visualized under UV light or by staining. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a specific TLC system.

Table 2: Illustrative TLC Data for a Hypothetical Synthesis of Indole, 5-aminomethyl-3-phenethyl-

Compound Rf Value (Illustrative) Visualization
Starting Material 1 0.75 UV active
Starting Material 2 0.50 UV active

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique involves diffracting a beam of X-rays off a single crystal of the compound. The resulting diffraction pattern is used to calculate the electron density map of the molecule, revealing bond lengths, bond angles, and conformational details.

While a crystal structure for "Indole, 5-aminomethyl-3-phenethyl-" is not publicly documented, the structures of numerous other indole derivatives have been determined. researchgate.netmdpi.comnih.gov For instance, the analysis of substituted 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole revealed a triclinic crystal system and provided detailed information on bond lengths and angles. mdpi.com A similar analysis for "Indole, 5-aminomethyl-3-phenethyl-" would provide unequivocal proof of its structure. The process would involve growing a suitable single crystal, collecting diffraction data, and refining the structural model. amazonaws.com

Table 3: Example Crystal Data for a Related Indole Derivative

Parameter Value Reference
Crystal System Triclinic researchgate.net
Space Group P-1 researchgate.netmdpi.com
a (Å) 10.302(5) researchgate.net
b (Å) 12.522(4) researchgate.net
c (Å) 13.383(4) researchgate.net
α (°) 111.9(1) researchgate.net
β (°) 116.86(6) researchgate.net
γ (°) 71.65(5) researchgate.net

Data for 3-(naphth-1-ylmethyl)indole. researchgate.net

Microscopic Techniques for Cellular Localization Studies (if applicable)

Should "Indole, 5-aminomethyl-3-phenethyl-" be investigated for its biological activity, microscopic techniques would be essential for studying its localization within cells. Fluorescence microscopy is a common approach. This would typically involve tagging the molecule with a fluorescent dye or using antibodies labeled with fluorophores that specifically bind to the compound or its metabolic products. The labeled cells are then visualized under a fluorescence microscope to determine the subcellular distribution of the compound. While no specific cellular localization studies for "Indole, 5-aminomethyl-3-phenethyl-" are currently available, this methodology is widely applied in pharmaceutical research. chemimpex.com

Hyphenated Techniques (e.g., LC-MS/MS, GC-IR)

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of spectroscopy, offering enhanced analytical performance.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This technique is highly selective and sensitive for quantifying compounds in complex mixtures, such as biological samples. nih.govmdpi.com The sample is first separated by high-performance liquid chromatography (HPLC) and then analyzed by a tandem mass spectrometer. The mass spectrometer is set to monitor specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), which significantly improves selectivity and sensitivity. nih.govmdpi.com This method has been successfully used for the analysis of various indole metabolites in different matrices. nih.govmdpi.comresearchgate.netnih.govunimi.it

Table 4: Illustrative LC-MS/MS Parameters for Analysis of Indole Derivatives

Parameter Typical Value/Condition Reference
Ionization Mode Positive Electrospray (ESI) or APCI nih.govmdpi.com
Acquisition Mode Multiple Reaction Monitoring (MRM) nih.govmdpi.com
Precursor Ion (Q1) [M+H]+ nih.gov
Product Ion (Q3) Characteristic fragment nih.gov

Gas Chromatography-Infrared Spectroscopy (GC-IR): GC-IR combines gas chromatography for separation with infrared spectroscopy for identification. As compounds elute from the GC column, they pass through a light pipe where their infrared spectrum is recorded. The vapor-phase infrared spectra provide characteristic absorption bands that can help to distinguish between isomers that may have similar mass spectra. nih.gov This technique has been applied to the analysis of regioisomeric synthetic cannabinoids, which are also indole derivatives. nih.govojp.gov

Future Research Directions and Translational Potential of Indole, 5 Aminomethyl 3 Phenethyl

Elucidating Undiscovered Biological Activities and Target Mechanisms

The indole (B1671886) scaffold is known to interact with a multitude of biological targets, including receptors, enzymes, and ion channels. nih.gov Future research on Indole, 5-aminomethyl-3-phenethyl- should logically begin with broad biological screening to uncover its potential therapeutic applications. The 3-phenethyl substitution could confer affinity for targets that recognize this lipophilic moiety, while the 5-aminomethyl group can serve as a key interaction point, for instance, through hydrogen bonding.

Given that various indole derivatives exhibit anticancer, anti-inflammatory, and neuroprotective properties, initial studies could focus on these areas. researchgate.netnih.gov For example, some 3-substituted indole derivatives have been investigated for their effects on neurodegenerative diseases by targeting pathways like neuroinflammation and oxidative stress. nih.gov Furthermore, the aminomethyl group at the 5-position has been shown in other indole series to be important for antioxidant capacity and tyrosine kinase inhibition. karger.com

A plausible starting point for target identification would be to screen Indole, 5-aminomethyl-3-phenethyl- against a panel of kinases and G-protein coupled receptors, which are common targets for indole-based compounds. Subsequent mechanistic studies, such as site-directed mutagenesis of putative binding sites, could then elucidate the specific amino acid residues involved in its interaction with a target protein, a technique that has been successfully applied to understand the binding of other indole derivatives. nih.gov

Table 1: Hypothetical Initial Biological Screening Panel for Indole, 5-aminomethyl-3-phenethyl-

Assay TypeTarget ClassPotential Therapeutic Area
Cell Viability AssaysCancer Cell Lines (e.g., HepG2, Caco-2)Oncology
Anti-inflammatory AssaysCOX-2, Lipopolysaccharide-induced NO productionInflammation
Neuroprotective AssaysH₂O₂-induced cell injury, Neurite outgrowthNeurodegenerative Diseases
Kinase Inhibition AssaysPanel of human kinases (e.g., Src, tyrosine kinases)Oncology, Inflammation
Receptor Binding AssaysSerotonin (B10506), Dopamine (B1211576), Benzodiazepine receptorsNeuroscience

Development of Advanced Synthetic Strategies for Complex Analogues

The synthesis of Indole, 5-aminomethyl-3-phenethyl- itself can likely be achieved through established indole synthetic methodologies. However, to fully explore the structure-activity relationships (SAR), the development of flexible and efficient synthetic routes to a diverse range of analogues is crucial. Future synthetic efforts could focus on modular approaches that allow for easy modification of the three key regions of the molecule: the indole core, the 3-phenethyl side chain, and the 5-aminomethyl group.

Advanced synthetic strategies could include:

Late-stage functionalization: Developing methods to modify the indole scaffold after its initial construction would provide rapid access to a variety of derivatives.

Flow chemistry: Utilizing flow chemistry could enable safer and more efficient synthesis, particularly for reactions that are difficult to control in batch processes.

Biocatalysis: Employing enzymes, such as engineered peroxygenases or halogenases, could introduce specific modifications with high selectivity, a strategy that has been used for other indole derivatives. wikipedia.orgmdpi.com

The creation of a library of analogues would be instrumental in optimizing potency, selectivity, and pharmacokinetic properties.

Integration of Indole, 5-aminomethyl-3-phenethyl- into Multi-Target Ligand Design

The concept of multi-target-directed ligands (MTDLs) is a promising strategy for treating complex diseases like cancer and neurodegenerative disorders. nih.gov The scaffold of Indole, 5-aminomethyl-3-phenethyl- is well-suited for this approach. The indole nucleus itself is a privileged structure that can be tailored to interact with multiple targets. nih.gov

For instance, in the context of Alzheimer's disease, an MTDL might aim to inhibit both cholinesterases and monoamine oxidases (MAO). The phenethyl group is a known feature in some MAO inhibitors, while other parts of the molecule could be optimized for cholinesterase binding. nih.gov By strategically modifying the substituents on the indole ring and the phenethyl group, it may be possible to design a single molecule that modulates multiple pathological pathways. This could involve combining the structural features of Indole, 5-aminomethyl-3-phenethyl- with other known pharmacophores to create novel chimeric molecules.

Exploration of New Chemical Space Based on the Indole, 5-aminomethyl-3-phenethyl- Scaffold

The Indole, 5-aminomethyl-3-phenethyl- scaffold provides a unique starting point for exploring new areas of chemical space. nih.gov Computational methods can be employed to design novel derivatives with improved drug-like properties. By analyzing the conformational preferences of the scaffold and its interactions with potential biological targets, new avenues for structural modification can be identified.

Techniques such as scaffold hopping, where the core indole structure is replaced by other bioisosteric rings, could lead to the discovery of entirely new classes of compounds with similar biological activities but different physicochemical properties. The goal would be to identify novel scaffolds that retain the key pharmacophoric features of Indole, 5-aminomethyl-3-phenethyl- while offering advantages in terms of synthesis, patentability, or ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiles.

Potential as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems. Indole, 5-aminomethyl-3-phenethyl- possesses features that make it a candidate for development into such a tool. The primary amine of the 5-aminomethyl group provides a convenient handle for the attachment of reporter tags, such as fluorescent dyes or biotin, without significantly altering the core structure.

Once a specific biological target for this scaffold is identified, a tagged version could be synthesized to:

Visualize the subcellular localization of the target protein.

Isolate and identify the target protein from cell lysates through affinity purification.

Quantify target engagement in living cells.

Such probes would be invaluable for validating the mechanism of action and for studying the biological roles of its target in health and disease.

Opportunities for Collaborative and Interdisciplinary Research

The full translational potential of Indole, 5-aminomethyl-3-phenethyl- can only be realized through collaborative and interdisciplinary research. This would involve a synergistic effort between various scientific disciplines:

Medicinal and Synthetic Chemists: To design and synthesize novel analogues and chemical probes. mdpi.com

Pharmacologists and Cell Biologists: To conduct biological screening and elucidate mechanisms of action.

Structural Biologists: To determine the three-dimensional structures of the compound bound to its target proteins.

Computational Chemists: To perform molecular modeling studies to guide drug design and understand SAR. nih.gov

Toxicologists: To assess the safety profile of lead compounds.

Such collaborations, often fostered in academic-industrial partnerships, are essential to bridge the gap between basic research and the development of new therapeutic agents. The Journal of Medicinal Chemistry and other similar platforms often highlight the importance of such interdisciplinary approaches in drug discovery. acs.org

Q & A

Q. How should raw data from conflicting studies on indole derivative bioactivity be analyzed?

  • Methodological Answer : Meta-analysis using PRISMA guidelines to assess bias (e.g., cell line variability, assay endpoints). For example, discrepancies in 3b ’s IC₅₀ may stem from differences in ATP concentrations (1 mM vs. 10 µM) across studies . Sensitivity analysis identifies outlier datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.